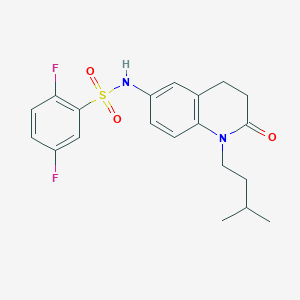
2,5-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22F2N2O3S and its molecular weight is 408.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,5-Difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS Number: 942003-35-2) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a tetrahydroquinoline moiety and difluorobenzenesulfonamide components, which may contribute to its pharmacological properties.
- Molecular Formula : C20H22F2N2O3S
- Molecular Weight : 408.5 g/mol
- Structure : The compound contains both fluorine atoms and a sulfonamide group, which are known to influence biological activity.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in mainstream literature; however, existing studies suggest several possible mechanisms and effects:
- Antimicrobial Activity : Sulfonamides are historically recognized for their antimicrobial properties. Compounds similar to this compound may exhibit activity against various bacterial strains due to the sulfonamide group’s ability to inhibit bacterial folic acid synthesis.
- Enzyme Inhibition : Preliminary studies indicate that derivatives of tetrahydroquinoline can act as inhibitors of certain enzymes. The specific inhibitory effects of this compound on enzymes such as d-amino acid oxidase (DAAO) have not been confirmed but may be an area for future research.
- Cytotoxicity and Anticancer Potential : Some sulfonamide derivatives have shown cytotoxic effects in cancer cell lines. Research into the cytotoxicity of this compound could reveal its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Enzyme Inhibition | Possible DAAO inhibition | |
| Cytotoxicity | Anticancer properties in preliminary studies |
Case Study: Antimicrobial Properties
A study examining various sulfonamides indicated that compounds with similar structures to this compound demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism involved competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.
Case Study: Enzyme Inhibition
Research on tetrahydroquinoline derivatives highlighted their potential as DAAO inhibitors. Although specific data on this compound is limited, related compounds showed IC50 values in the nanomolar range against DAAO, suggesting a promising avenue for therapeutic applications in neurological disorders where DAAO is implicated.
特性
IUPAC Name |
2,5-difluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O3S/c1-13(2)9-10-24-18-7-5-16(11-14(18)3-8-20(24)25)23-28(26,27)19-12-15(21)4-6-17(19)22/h4-7,11-13,23H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEWNHYEXUQEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














